Benzofuranylpropylaminopentane

Description

BenchChem offers high-quality Benzofuranylpropylaminopentane suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Benzofuranylpropylaminopentane including the price, delivery time, and more detailed information at info@benchchem.com.

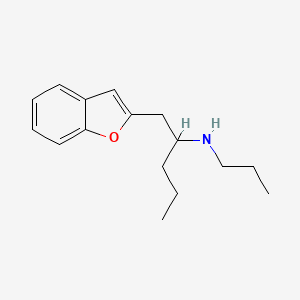

Structure

3D Structure

Properties

IUPAC Name |

1-(1-benzofuran-2-yl)-N-propylpentan-2-amine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H23NO/c1-3-7-14(17-10-4-2)12-15-11-13-8-5-6-9-16(13)18-15/h5-6,8-9,11,14,17H,3-4,7,10,12H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LJHIBIVAYHQPBT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC(CC1=CC2=CC=CC=C2O1)NCCC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H23NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

245.36 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-Depth Technical Guide to the Mechanism of Action of Benzofuranylpropylaminopentane (BPAP)

For Researchers, Scientists, and Drug Development Professionals

Abstract

Benzofuranylpropylaminopentane (BPAP), specifically the R-(-)-enantiomer, is a novel psychoactive compound with a distinct and complex mechanism of action. Primarily characterized as a potent monoaminergic activity enhancer (MAE), (-)-BPAP facilitates the impulse-driven release of key neurotransmitters: dopamine (B1211576) (DA), norepinephrine (B1679862) (NE), and serotonin (B10506) (5-HT).[1][2] At significantly higher concentrations, it also exhibits activity as a monoamine reuptake inhibitor, with a preference for the dopamine and norepinephrine transporters.[1] This dual activity contributes to its unique pharmacological profile, which has prompted preclinical investigations into its potential therapeutic applications for neurodegenerative and mood disorders.[1][3] This document provides a comprehensive overview of the molecular mechanisms, quantitative pharmacological data, and detailed experimental methodologies related to the action of (-)-BPAP.

Core Mechanism of Action: Monoaminergic Activity Enhancement

The principal mechanism of (-)-BPAP at physiologically relevant concentrations is the enhancement of impulse propagation-mediated monoamine release.[1][4] Unlike classical releasing agents such as amphetamine, (-)-BPAP does not induce non-vesicular release of neurotransmitters.[1] Instead, it amplifies the amount of neurotransmitter released per action potential. This suggests that (-)-BPAP modulates the efficiency of the exocytotic process. The precise molecular target for this MAE activity is not fully elucidated, though it is hypothesized to be distinct from the monoamine transporters, receptors, and monoamine oxidase (MAO) enzymes.[4] Some evidence suggests a potential interaction with trace amine-associated receptor 1 (TAAR1).[5]

Effects on Dopaminergic, Noradrenergic, and Serotonergic Systems

-

Dopaminergic System: (-)-BPAP robustly enhances the release of dopamine in key brain regions associated with motor control and reward, such as the striatum and substantia nigra.[6] This effect is believed to underlie its ability to increase locomotor activity and counteract the motor deficits induced by tetrabenazine (B1681281), a vesicular monoamine transporter 2 (VMAT2) inhibitor.[6][7]

-

Noradrenergic System: The compound significantly potentiates norepinephrine release in areas like the locus coeruleus, which is critical for arousal, attention, and stress responses.[6]

-

Serotonergic System: (-)-BPAP also acts as a serotonin activity enhancer, increasing its release from the raphe nucleus.[4][6] This distinguishes it from related compounds like phenylpropylaminopentane (PPAP), which are primarily catecholaminergic activity enhancers.[1]

Secondary Mechanism: Monoamine Reuptake Inhibition

At concentrations substantially higher than those required for its MAE effects, (-)-BPAP functions as a monoamine reuptake inhibitor.[1] It demonstrates the highest affinity for the dopamine transporter (DAT), followed by the norepinephrine transporter (NET), and shows significantly weaker affinity for the serotonin transporter (SERT).[1] However, it is important to note that these reuptake-inhibiting concentrations may not be pharmacologically significant at the low doses where its MAE activity is prominent.[1]

Additional Pharmacological Activities

-

Monoamine Oxidase (MAO) Inhibition: (-)-BPAP is a very weak inhibitor of MAO-A, approximately 10,000 times less potent than the selective MAO-A inhibitor clorgyline.[6] This weak activity is considered pharmacologically insignificant.[1]

-

Receptor Binding Profile: Studies indicate that (-)-BPAP has a low affinity for a range of catecholaminergic and serotonergic receptors, with the exception of a weak affinity for the α2-adrenoceptor at high concentrations.[1] This suggests a high degree of selectivity for its primary targets related to monoamine release and transport.

-

Neuroprotective Effects: In vitro studies have demonstrated that (-)-BPAP can protect cultured hippocampal neurons from β-amyloid-induced neurotoxicity at remarkably low concentrations.

Quantitative Data Summary

The following tables summarize the key quantitative data regarding the pharmacological activity of (-)-BPAP.

Table 1: Monoamine Transporter Inhibition by (-)-BPAP

| Transporter | Binding Affinity (IC50, nM) | Reuptake Inhibition (IC50, nM) |

| Dopamine Transporter (DAT) | 16 ± 2 | 42 ± 9 |

| Norepinephrine Transporter (NET) | 211 ± 61 | 52 ± 19 |

| Serotonin Transporter (SERT) | 638 ± 63 | 640 ± 120 |

| Data sourced from Wikipedia, citing primary literature.[1] |

Table 2: Enhancement of Neurotransmitter Release by (-)-BPAP in Rat Brain Regions

| Brain Region | Neurotransmitter | (-)-BPAP Concentration | Maximal Increase in Release (%) |

| Striatum | Dopamine | 10⁻¹² M - 10⁻¹¹ M | Not explicitly quantified as a percentage in the source, but significant enhancement observed. |

| Substantia Nigra | Dopamine | 10⁻¹² M | 118 |

| Olfactory Tubercle | Dopamine | 10⁻¹² M | 57 |

| Locus Coeruleus | Norepinephrine | 10⁻¹² M | 228 |

| Raphe Nucleus | Serotonin | 10⁻¹² M | 166 |

| Data represents the maximal increase observed in in-vivo studies.[1][6] |

Table 3: MAO-A Inhibition

| Compound | MAO-A Inhibition |

| (-)-BPAP | Weak inhibitor at high concentrations |

| Clorgyline | Potent inhibitor (approx. 10,000x more potent than (-)-BPAP) |

| Data sourced from Knoll et al. (1999).[6] |

Detailed Experimental Protocols

The following are detailed methodologies for key experiments cited in the characterization of (-)-BPAP, synthesized from the descriptions in the primary literature.

Radioligand Binding Assay for Monoamine Transporters

-

Objective: To determine the binding affinity (IC50) of (-)-BPAP for the dopamine, norepinephrine, and serotonin transporters.

-

Methodology:

-

Membrane Preparation: Crude membrane fractions are prepared from appropriate tissues (e.g., rat striatum for DAT, cerebral cortex for NET and SERT) or cell lines expressing the recombinant human transporters. Tissues are homogenized in ice-cold buffer and subjected to differential centrifugation to isolate the membrane fraction. The final pellet is resuspended in assay buffer, and protein concentration is determined.

-

Competitive Binding Assay: The assay is performed in a 96-well plate format. Each well contains the prepared membrane suspension, a specific radioligand for the transporter of interest (e.g., [³H]WIN 35,428 for DAT), and varying concentrations of (-)-BPAP or a reference compound.

-

Incubation: The plates are incubated at a specific temperature (e.g., 4°C or room temperature) for a duration sufficient to reach binding equilibrium.

-

Filtration: The incubation is terminated by rapid filtration through glass fiber filters using a cell harvester. The filters trap the membranes with the bound radioligand.

-

Washing: The filters are washed multiple times with ice-cold wash buffer to remove unbound radioligand.

-

Scintillation Counting: The filters are placed in scintillation vials with a scintillation cocktail, and the radioactivity is quantified using a liquid scintillation counter.

-

Data Analysis: Non-specific binding is determined in the presence of a high concentration of an unlabeled specific ligand. Specific binding is calculated by subtracting non-specific binding from total binding. The IC50 value (the concentration of (-)-BPAP that inhibits 50% of the specific binding of the radioligand) is determined by non-linear regression analysis of the competition curve.

-

Neurotransmitter Release from Isolated Brain Tissue

-

Objective: To measure the effect of (-)-BPAP on the impulse-evoked release of [³H]-dopamine, [³H]-norepinephrine, and [³H]-serotonin from isolated rat brain regions.

-

Methodology:

-

Tissue Preparation: Male Wistar rats are sacrificed, and specific brain regions (striatum, locus coeruleus, raphe nucleus) are dissected in ice-cold Krebs solution. The tissue is sliced (e.g., 300 µm thickness) using a McIlwain tissue chopper.

-

Radiolabeling: The brain slices are incubated in oxygenated Krebs solution containing the respective tritiated neurotransmitter ([³H]-DA, [³H]-NE, or [³H]-5-HT) to allow for uptake into the nerve terminals.

-

Superfusion: The radiolabeled slices are transferred to a superfusion chamber and continuously perfused with oxygenated Krebs solution at a constant flow rate and temperature (e.g., 37°C).

-

Sample Collection: Perfusate fractions are collected at regular intervals (e.g., every 5 minutes) to measure the basal and stimulated release of radioactivity.

-

Electrical Stimulation: The slices are subjected to electrical field stimulation (e.g., using platinum electrodes) at specific time points to evoke neurotransmitter release. Two stimulation periods (S1 and S2) are typically used.

-

Drug Application: (-)-BPAP is added to the superfusion medium at various concentrations before the second stimulation period (S2).

-

Radioactivity Measurement: The radioactivity in each collected fraction and remaining in the tissue at the end of the experiment is measured by liquid scintillation counting.

-

Data Analysis: The amount of radioactivity released in each fraction is expressed as a percentage of the total radioactivity present in the tissue at the time of collection. The ratio of the stimulation-evoked release in the second period to the first (S2/S1) is calculated. A change in this ratio in the presence of (-)-BPAP compared to control indicates an effect on neurotransmitter release.

-

Shuttle Box Avoidance Task (Tetrabenazine Antagonism)

-

Objective: To assess the ability of (-)-BPAP to reverse the learning and performance deficits induced by tetrabenazine in an active avoidance task.

-

Methodology:

-

Apparatus: A two-way automated shuttle box with a grid floor capable of delivering a mild footshock is used. The two compartments are separated by a partition with an opening.

-

Acclimatization and Training: Rats are trained to avoid a footshock by moving from one compartment to the other upon presentation of a conditioned stimulus (e.g., a light or sound). Each trial consists of the conditioned stimulus followed by the unconditioned stimulus (footshock). A successful avoidance is recorded if the animal moves to the other compartment during the conditioned stimulus presentation.

-

Tetrabenazine Administration: Tetrabenazine (e.g., 1 mg/kg) is administered to the animals to induce a state of catalepsy and impair their performance in the shuttle box task.

-

(-)-BPAP Treatment: Different doses of (-)-BPAP are administered (e.g., subcutaneously) prior to the shuttle box session in tetrabenazine-treated animals.

-

Testing: The number of successful avoidance responses is recorded over a set number of trials.

-

Data Analysis: The performance of animals treated with tetrabenazine and (-)-BPAP is compared to that of animals treated with tetrabenazine alone and to control animals. The dose of (-)-BPAP that restores performance to control levels is determined.

-

Neuroprotection Assay (β-Amyloid Induced Toxicity)

-

Objective: To evaluate the neuroprotective effect of (-)-BPAP against β-amyloid-induced toxicity in primary hippocampal neuron cultures.

-

Methodology:

-

Primary Hippocampal Culture: Hippocampi are dissected from embryonic rat brains and dissociated into single cells. The neurons are plated on coated culture dishes and maintained in a suitable culture medium.

-

β-Amyloid Preparation: A stock solution of β-amyloid peptide (e.g., Aβ25-35 or Aβ1-42) is prepared and aged to form neurotoxic oligomers or fibrils.

-

Treatment: The cultured hippocampal neurons are treated with various concentrations of (-)-BPAP for a specified period before and/or during exposure to the toxic β-amyloid peptide.

-

Viability Assessment: After the treatment period, cell viability is assessed using methods such as the MTT assay (which measures mitochondrial metabolic activity) or by counting the number of surviving neurons after staining with a viability dye (e.g., trypan blue or calcein-AM/ethidium homodimer-1).

-

Data Analysis: The viability of neurons treated with β-amyloid and (-)-BPAP is compared to that of neurons treated with β-amyloid alone and to untreated control cultures. The concentration of (-)-BPAP that significantly protects against β-amyloid-induced cell death is determined.

-

Mandatory Visualizations

References

- 1. (−)1-(Benzofuran-2-yl)-2-propylaminopentane, [(−)BPAP], a selective enhancer of the impulse propagation mediated release of catecholamines and serotonin in the brain - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Benzofuranylpropylaminopentane - Wikipedia [en.wikipedia.org]

- 3. umbrellalabs.is [umbrellalabs.is]

- 4. Clinical perspective on antipsychotic receptor binding affinities - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Benzofuranylpropylaminopentane [medbox.iiab.me]

- 6. Structure-activity studies leading to (-)1-(benzofuran-2-yl)-2-propylaminopentane, ((-)BPAP), a highly potent, selective enhancer of the impulse propagation mediated release of catecholamines and serotonin in the brain - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. (-)1-(Benzofuran-2-yl)-2-propylaminopentane, [(-)BPAP], a selective enhancer of the impulse propagation mediated release of catecholamines and serotonin in the brain - PubMed [pubmed.ncbi.nlm.nih.gov]

The Pharmacology of R-(–)-BPAP: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

R-(–)-1-(benzofuran-2-yl)-2-propylaminopentane (R-(–)-BPAP) is a novel psychoactive compound with a unique pharmacological profile. Primarily classified as a catecholaminergic and serotonergic activity enhancer, it modulates the impulse propagation-mediated release of key monoamine neurotransmitters. Beyond this primary mechanism, R-(–)-BPAP exhibits secondary activities, including monoamine reuptake inhibition and weak monoamine oxidase (MAO) inhibition. This compound has demonstrated significant neuroprotective and antidepressant-like effects in preclinical models, attributed in part to its ability to upregulate neurotrophic factors and inhibit apoptotic pathways. This technical guide provides an in-depth overview of the pharmacology of R-(–)-BPAP, presenting quantitative data, detailed experimental protocols, and visual representations of its mechanisms of action to support further research and development.

Introduction

R-(–)-BPAP is a tryptamine-derived compound that has garnered interest for its potential therapeutic applications in neurodegenerative disorders and depression.[1][2] Unlike classical stimulants that induce non-physiological neurotransmitter release, R-(–)-BPAP enhances the natural, impulse-driven release of dopamine (B1211576), norepinephrine (B1679862), and serotonin (B10506).[3] This nuanced mechanism of action suggests a favorable side-effect profile compared to traditional monoaminergic agents. This guide will explore the multifaceted pharmacology of R-(–)-BPAP, providing a comprehensive resource for the scientific community.

Pharmacodynamics

The primary pharmacodynamic effect of R-(–)-BPAP is the enhancement of catecholaminergic and serotonergic neurotransmission. At higher concentrations, it also acts as a monoamine reuptake inhibitor.

Monoamine Activity Enhancement

R-(–)-BPAP potentiates the release of dopamine, norepinephrine, and serotonin in response to neuronal firing.[4] This effect is observed at nanomolar concentrations. For instance, 50 ng/ml of (-)-BPAP was found to be the most effective concentration for enhancing the nerve stimulation-induced release of [3H]-norepinephrine and [3H]-dopamine, while 10 ng/ml was highly effective for [3H]-serotonin in isolated rat brain stem preparations.[5] This action is distinct from that of monoamine reuptake inhibitors or MAO inhibitors, which do not significantly increase nerve stimulation-induced neurotransmitter release under similar conditions.[5]

Monoamine Transporter Binding

At higher concentrations, R-(–)-BPAP exhibits inhibitory activity at the dopamine transporter (DAT), norepinephrine transporter (NET), and serotonin transporter (SERT). The IC50 values for binding affinity and reuptake inhibition are summarized in the table below.

| Target | Binding Affinity IC50 (nM) | Reuptake Inhibition IC50 (nM) |

| Dopamine Transporter (DAT) | 16 ± 2 | 42 ± 9 |

| Norepinephrine Transporter (NET) | 211 ± 61 | 52 ± 19 |

| Serotonin Transporter (SERT) | 638 ± 63 | 640 ± 120 |

Table 1: Monoamine Transporter Binding and Reuptake Inhibition of R-(–)-BPAP[1]

Monoamine Oxidase Inhibition

R-(–)-BPAP is a weak inhibitor of monoamine oxidase A (MAO-A) and an even weaker inhibitor of monoamine oxidase B (MAO-B). This weak inhibition is generally considered not to be pharmacologically significant at therapeutic doses.

| Enzyme | IC50 (µM) |

| MAO-A | ~0.4 |

| MAO-B | ~280 |

Table 2: Monoamine Oxidase Inhibition of R-(–)-BPAP

Neuroprotective and Anti-apoptotic Effects

R-(–)-BPAP has demonstrated significant neuroprotective properties in various preclinical models. These effects are mediated through the upregulation of neurotrophic factors and the inhibition of apoptotic pathways.

Upregulation of Neurotrophic Factors

R-(–)-BPAP has been shown to increase the expression of brain-derived neurotrophic factor (BDNF) and its receptor, tropomyosin receptor kinase B (TrkB).[3][4] In rat mesencephalic slice cultures, R-(–)-BPAP significantly increased both the mRNA and protein levels of BDNF and the mRNA level of TrkB.[4] This enhanced BDNF/TrkB signaling is believed to contribute to the neurotrophic and antidepressant-like actions of the drug.[4]

Inhibition of Apoptosis

The neuroprotective effects of R-(–)-BPAP are also attributed to its anti-apoptotic activity. The compound has been found to directly stabilize the mitochondrial membrane potential and induce the expression of the anti-apoptotic protein Bcl-2.[2] This prevents the mitochondrial permeability transition, a key event in the apoptotic cascade.[2]

Pharmacokinetics (in Rats)

Pharmacokinetic studies in rats have shown that R-(–)-BPAP is well-absorbed after oral and subcutaneous administration.

| Parameter | Value | Route of Administration |

| Tmax | 15 - 28 min | Subcutaneous |

| Cmax | Dose-dependent | Subcutaneous |

| Elimination Half-life | ~5 hours | Not specified |

Table 3: Pharmacokinetic Parameters of R-(–)-BPAP in Rats[6]

Experimental Protocols

Measurement of Electrically Stimulated Neurotransmitter Release from Rat Brain Slices

This protocol describes a method to measure the effect of R-(–)-BPAP on the electrically stimulated release of radiolabeled neurotransmitters from isolated rat brain slices.

Materials:

-

Rat brain tissue (e.g., striatum, hippocampus, brain stem)

-

Krebs-Ringer bicarbonate buffer

-

[3H]-dopamine, [3H]-norepinephrine, or [3H]-serotonin

-

Superfusion apparatus

-

Platinum electrodes for electrical stimulation

-

Scintillation counter

-

R-(–)-BPAP

Procedure:

-

Rat brain slices (300-400 µm thick) are prepared using a McIlwain tissue chopper.

-

Slices are pre-incubated in Krebs-Ringer bicarbonate buffer containing the radiolabeled neurotransmitter for 30 minutes at 37°C.

-

After pre-incubation, slices are transferred to a superfusion chamber and continuously perfused with fresh buffer at a rate of 1 ml/min.

-

Fractions of the superfusate are collected at regular intervals (e.g., every 5 minutes).

-

After a washout period, two electrical stimulation periods (S1 and S2) are applied using platinum electrodes (e.g., 2 ms (B15284909) pulses, 20-30 mA, at a frequency of 1-5 Hz for 2 minutes).

-

R-(–)-BPAP is added to the superfusion buffer before the second stimulation period (S2).

-

The radioactivity in each collected fraction is determined by liquid scintillation counting.

-

The amount of neurotransmitter released is expressed as a percentage of the total tissue radioactivity. The effect of R-(–)-BPAP is calculated as the ratio of the stimulation-evoked release in the presence of the drug (S2) to the release in its absence (S1).

Tetrabenazine-Induced Depression Model in Rats (Shuttle Box Test)

This protocol is used to evaluate the antidepressant-like effects of R-(–)-BPAP by assessing its ability to reverse the behavioral deficits induced by tetrabenazine (B1681281), a monoamine-depleting agent.

Materials:

-

Male Wistar rats

-

Tetrabenazine

-

R-(–)-BPAP

-

Shuttle box apparatus with a grid floor for delivering foot shocks

Procedure:

-

Rats are trained in a two-way active avoidance task in a shuttle box. A conditioned stimulus (CS; e.g., a light or tone) is presented for a few seconds, followed by an unconditioned stimulus (US; a mild foot shock) delivered through the grid floor. The rat can avoid the shock by moving to the other compartment of the shuttle box during the CS presentation.

-

After the training period, rats are treated with tetrabenazine (e.g., 1-2 mg/kg, i.p.) to induce a depressive-like state, characterized by a deficit in avoidance responding.

-

Following tetrabenazine administration, different groups of rats are treated with either vehicle or varying doses of R-(–)-BPAP.

-

The number of successful avoidance responses is recorded during the test session.

-

An increase in the number of avoidance responses in the R-(–)-BPAP-treated groups compared to the vehicle-treated group indicates an antidepressant-like effect.

Signaling Pathways and Mechanisms of Action

The diverse pharmacological effects of R-(–)-BPAP are a result of its interaction with multiple molecular targets and signaling pathways.

Monoaminergic Activity Enhancement Workflow

The primary mechanism of R-(–)-BPAP involves the enhancement of impulse-dependent neurotransmitter release.

Caption: Workflow of R-(–)-BPAP's enhancement of neurotransmitter release.

Neuroprotective Signaling Pathway

The neuroprotective effects of R-(–)-BPAP are mediated through the activation of the BDNF/TrkB signaling pathway, leading to the inhibition of apoptosis.

Caption: R-(–)-BPAP's neuroprotective signaling cascade.

Conclusion

R-(–)-BPAP is a promising pharmacological agent with a unique and complex mechanism of action. Its ability to enhance endogenous monoaminergic neurotransmission, coupled with its neuroprotective and antidepressant-like effects, makes it a compelling candidate for the treatment of a range of neurological and psychiatric disorders. The data and protocols presented in this guide are intended to facilitate further investigation into the therapeutic potential of R-(–)-BPAP and related compounds. Further research is warranted to fully elucidate its clinical utility and safety profile in humans.

References

- 1. Serotonin release from brain slices by electrical stimulation: regional differences and effect of LSD - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Rapid Dopamine Release in Freely Moving Rats - Electrochemical Methods for Neuroscience - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 4. Effects of R-(-)-BPAP on the expressions of neurotrophins and their receptors in mesencephalic slices - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Analysis of the effect of (-)-BPAP, a selective enhancer of the impulse propagation mediated release of catecholamines and serotonin in the brain - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

Benzofuranylpropylaminopentane: A Technical Whitepaper on its Discovery, History, and Core Scientific Findings

For Researchers, Scientists, and Drug Development Professionals

Abstract

(-)-Benzofuranylpropylaminopentane (BPAP) is a potent, orally active experimental drug that has garnered significant interest for its unique mechanism of action as a monoaminergic activity enhancer (MAE). First described in 1999, BPAP stimulates the impulse propagation-mediated release of the key neurotransmitters serotonin (B10506), dopamine (B1211576), and norepinephrine (B1679862).[1] This is in contrast to its structural predecessor, phenylpropylaminopentane (PPAP), which primarily enhances catecholamine release.[1][2] BPAP's distinct pharmacological profile, coupled with preclinical evidence of its neuroprotective and antidepressant-like effects, positions it as a promising candidate for further investigation in the context of neurodegenerative and mood disorders. This document provides an in-depth technical overview of the discovery, history, and core scientific data related to BPAP.

Discovery and History

The development of Benzofuranylpropylaminopentane is intrinsically linked to the pioneering work on selegiline (B1681611) ((-)-deprenyl) by József Knoll and his colleagues. Selegiline, a selective monoamine oxidase-B (MAO-B) inhibitor, was also found to possess catecholaminergic activity enhancing (CAE) properties.[3][4] In an effort to dissociate the CAE effects from MAO-B inhibition, Knoll's team developed a series of selegiline analogs, leading to the synthesis of (-)-1-phenyl-2-propylaminopentane ((-)-PPAP) in 1988.[2][4] While devoid of significant MAO inhibitory activity, PPAP retained the ability to enhance the release of dopamine and norepinephrine.[2]

Further structural modifications of PPAP, aimed at enhancing potency and broadening the spectrum of activity to include serotonin, led to the synthesis of (-)-Benzofuranylpropylaminopentane (BPAP) in 1999.[1][3][4] This was achieved by replacing the phenyl group of PPAP with a benzofuran (B130515) ring.[1] The R(-)-enantiomer of BPAP was identified as the more potent isomer.[1] Preclinical studies have since explored its potential therapeutic applications in Alzheimer's disease, Parkinson's disease, and depression.[1][5]

Quantitative Data

The following tables summarize key quantitative data from preclinical studies on BPAP.

Table 1: In Vivo Effects of (-)-BPAP on Monoamine Levels in Rat Brain Regions [1]

| Brain Region | Neurotransmitter | Maximal Increase (%) |

| Striatum | Dopamine | 44 |

| Substantia Nigra | Dopamine | 118 |

| Olfactory Tubercle | Dopamine | 57 |

| Locus Coeruleus | Norepinephrine | 228 |

| Raphe Nucleus | Serotonin | 166 |

Table 2: In Vitro Monoamine Transporter Binding Affinity and Reuptake Inhibition of (-)-BPAP [1]

| Transporter | Binding Affinity (IC50, nM) | Reuptake Inhibition (IC50, nM) |

| Dopamine Transporter (DAT) | 16 ± 2 | 42 ± 9 |

| Norepinephrine Transporter (NET) | 211 ± 61 | 52 ± 19 |

| Serotonin Transporter (SERT) | 638 ± 63 | 640 ± 120 |

Table 3: Pharmacokinetic Parameters of (-)-BPAP in Rats Following a Single 1 mg/kg Subcutaneous Dose [6][7]

| Parameter | Value |

| Time to Peak Concentration (Tmax) | 30 minutes |

| Elimination Half-life (t1/2) | 5.5 - 5.8 hours |

| Excretion | >90% within 72 hours (primarily urine) |

Experimental Protocols

Enantioselective Synthesis of (-)-BPAP

The enantioselective synthesis of (-)-BPAP has been described, with the key step involving the coupling of benzofuran with a chiral aziridine (B145994) or a chiral amide.[2] The following is a generalized protocol based on these reports:

-

Preparation of the Chiral Intermediate: (R)-N-tosyl-2-propylaziridine or (R)-N-methoxy-N-methylnorvalinamide is synthesized using established stereoselective methods.

-

Coupling Reaction: Benzofuran is lithiated at the 2-position using a strong base such as n-butyllithium. The resulting lithiated benzofuran is then reacted with the chiral intermediate (either the aziridine or the amide) to form the carbon-carbon bond at the desired position.

-

Modification of the Amine Group: The resulting intermediate undergoes a series of transformations to introduce the propylamino group. This may involve reduction of an amide or reductive amination.

-

Purification and Salt Formation: The final product is purified by chromatography and may be converted to a hydrochloride salt for improved stability and handling. The absolute R configuration of (-)-BPAP has been confirmed by X-ray crystallography.[2]

In Vivo Microdialysis for Neurotransmitter Release

This protocol is used to measure the extracellular levels of monoamines in the brains of freely moving rats following the administration of BPAP.

-

Surgical Implantation of Guide Cannula: Rats are anesthetized and placed in a stereotaxic frame. A guide cannula is surgically implanted into the brain region of interest (e.g., striatum, nucleus accumbens, or prefrontal cortex) and secured with dental cement. Animals are allowed to recover for several days.

-

Microdialysis Probe Insertion and Perfusion: On the day of the experiment, a microdialysis probe is inserted through the guide cannula. The probe is perfused with artificial cerebrospinal fluid (aCSF) at a constant, low flow rate (e.g., 1-2 µL/min) using a microinfusion pump.

-

Baseline Sample Collection: The system is allowed to equilibrate for at least 60-120 minutes. Following equilibration, baseline dialysate samples are collected at regular intervals (e.g., every 20 minutes).

-

Drug Administration: BPAP is administered to the animal, typically via intraperitoneal or subcutaneous injection.

-

Post-Administration Sample Collection: Dialysate collection continues for a specified period (e.g., 2-3 hours) after drug administration.

-

Sample Analysis: The collected dialysate samples are analyzed using high-performance liquid chromatography with electrochemical detection (HPLC-ED) to quantify the concentrations of dopamine, serotonin, and norepinephrine and their metabolites.

Shuttle Box Avoidance Test

This behavioral test is used to assess the cognitive-enhancing and antidepressant-like effects of BPAP by measuring its ability to reverse tetrabenazine-induced deficits in avoidance learning.

-

Apparatus: A shuttle box consisting of two compartments separated by a gate is used. The floor of each compartment is a grid that can deliver a mild electric foot shock.

-

Training: Animals are trained to associate a conditioned stimulus (CS), such as a light or a tone, with an unconditioned stimulus (US), a mild foot shock. The animal learns to avoid the foot shock by moving to the other compartment of the shuttle box upon presentation of the CS.

-

Tetrabenazine-Induced Deficit: Tetrabenazine, a monoamine-depleting agent, is administered to induce a deficit in the performance of the learned avoidance task.

-

BPAP Administration: BPAP is administered to the tetrabenazine-treated animals prior to the test session.

-

Testing: The number of successful avoidances (crossing to the other compartment during the CS presentation) and escapes (crossing after the onset of the US) are recorded.

-

Data Analysis: The ability of BPAP to increase the number of successful avoidances in tetrabenazine-treated animals is taken as a measure of its therapeutic potential.

Signaling Pathways and Experimental Workflows

Proposed Signaling Pathway of Benzofuranylpropylaminopentane

The monoaminergic activity enhancing effects of BPAP are hypothesized to be mediated through the Trace Amine-Associated Receptor 1 (TAAR1), an intracellular G-protein coupled receptor.

Caption: Proposed intracellular signaling cascade of BPAP following its uptake into the presynaptic terminal and activation of TAAR1.

Experimental Workflow for In Vivo Microdialysis

The following diagram illustrates the typical workflow for conducting an in vivo microdialysis experiment to assess the effect of BPAP on neurotransmitter levels.

Caption: A flowchart outlining the key steps involved in an in vivo microdialysis experiment to study the effects of BPAP.

References

- 1. Monoaminergic activity enhancer - Wikipedia [en.wikipedia.org]

- 2. Enantioselective synthesis and absolute configuration of (-)-1-(benzofuran-2-yl)-2-propylaminopentane, ((-)-BPAP), a highly potent and selective catecholaminergic activity enhancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Monoaminergic activity enhancer - Wikiwand [wikiwand.com]

- 4. Benzofuranylpropylaminopentane [medbox.iiab.me]

- 5. Benzofuranylpropylaminopentane - Wikipedia [en.wikipedia.org]

- 6. researchgate.net [researchgate.net]

- 7. The fate of (-)1-(benzofuran-2-yl)-2-propylaminopentane . HCl, (-)-BPAP, in rats, a potent enhancer of the impulse-evoked release of catecholamines and serotonin in the brain - PubMed [pubmed.ncbi.nlm.nih.gov]

BPAP: A Technical Guide to a Novel Monoaminergic Activity Enhancer

For Researchers, Scientists, and Drug Development Professionals

Abstract

(-)-1-(Benzofuran-2-yl)-2-propylaminopentane (BPAP) is a novel psychoactive compound that enhances monoaminergic activity through a unique mechanism of action. Unlike traditional monoamine reuptake inhibitors or releasing agents, BPAP selectively potentiates the impulse propagation-mediated release of dopamine, norepinephrine, and serotonin (B10506). This technical guide provides an in-depth overview of the core pharmacology of BPAP, including its mechanism of action, receptor binding profile, and effects on neurotransmitter dynamics. Detailed experimental protocols for key assays are provided, along with a comprehensive summary of quantitative data. Furthermore, signaling pathways and experimental workflows are visualized through diagrams to facilitate a deeper understanding of BPAP's molecular and systemic effects. This document is intended to serve as a comprehensive resource for researchers and drug development professionals investigating BPAP and other monoaminergic enhancers.

Introduction

BPAP, also known as (-)-BPAP, is a selective enhancer of catecholaminergic and serotonergic activity in the brain.[1] It represents a class of compounds that modulate monoaminergic neurotransmission not by blocking reuptake or inducing non-vesicular release, but by amplifying the amount of neurotransmitter released in response to a nerve impulse.[2] This distinct mechanism suggests a potential for therapeutic applications with a different profile from existing antidepressants and stimulants. Preclinical studies have demonstrated that BPAP is significantly more potent than older compounds like (-)-deprenyl in certain models.[3] Chemically, BPAP is a tryptamine (B22526) derivative, distinguishing it from amphetamine-related compounds.[1] This guide will delve into the technical details of BPAP's pharmacology, providing the necessary information for its scientific evaluation and potential therapeutic development.

Mechanism of Action

BPAP's primary mechanism is the enhancement of impulse propagation-mediated exocytosis of monoamine neurotransmitters.[1] This means that in the presence of BPAP, a greater quantity of dopamine, norepinephrine, and serotonin is released from the presynaptic terminal each time a neuron fires.[2] This action is distinct from that of monoamine reuptake inhibitors, which increase synaptic concentrations by blocking clearance, and releasing agents like amphetamine, which induce neurotransmitter release independently of neuronal firing.[3]

The leading hypothesis for the molecular target of BPAP is the Trace Amine-Associated Receptor 1 (TAAR1).[4][5] TAAR1 is an intracellular G-protein coupled receptor that, when activated, can modulate the activity of monoaminergic neurons.[4] It is suggested that BPAP acts as a TAAR1 agonist. The enhancer effects of BPAP can be antagonized by TAAR1 antagonists, such as EPPTB, providing evidence for this mechanism.[6] Activation of TAAR1 is thought to initiate a signaling cascade that ultimately facilitates the process of vesicular release of neurotransmitters upon neuronal depolarization.

Signaling Pathway

The proposed signaling pathway for BPAP's action via TAAR1 is as follows:

Caption: Proposed signaling pathway of BPAP via TAAR1 activation.

Quantitative Data

The following tables summarize the quantitative data on BPAP's effects from various preclinical studies.

Table 1: In Vitro Enhancement of Neurotransmitter Release

| Neurotransmitter | Brain Region | Effective BPAP Concentration | Reference |

| [³H]-Noradrenaline | Isolated Rat Brain Stem | 0.18 µmol/L | [1] |

| [³H]-Dopamine | Isolated Rat Brain Stem | 0.18 µmol/L | [1] |

| [³H]-Serotonin | Isolated Rat Brain Stem | 36 nmol/L | [1] |

| Dopamine | Rat Striatum | 10⁻¹² M (peak enhancer effect) | [7] |

| Noradrenaline | Rat Locus Coeruleus | 10⁻¹³ M and 10⁻⁶ M (two peaks) | [1] |

| Serotonin | Rat Raphe Nucleus | 10⁻¹² M - 10⁻¹⁰ M (peak) | [1] |

Table 2: In Vivo Effects on Neurotransmitter Levels

| Neurotransmitter | Brain Region | Max Increase (%) | Reference |

| Dopamine | Striatum | 44 | [2] |

| Dopamine | Substantia Nigra | 118 | [2] |

| Dopamine | Olfactory Tubercle | 57 | [2] |

| Norepinephrine | Locus Coeruleus | 228 | [2] |

| Serotonin | Raphe Nucleus | 166 | [2] |

Table 3: Receptor Binding Profile

BPAP is notable for its lack of significant binding affinity for common catecholamine and serotonin receptors at concentrations where it exerts its enhancer effect.[1]

| Receptor | Binding Affinity (Ki) | Reference |

| Various Catecholamine Receptors | No significant binding at 10 µM | [1] |

| Various Serotonin Receptors | No significant binding at 10 µM | [1] |

| α₂-Adrenoceptors | Some binding at 10 µM | [1] |

Experimental Protocols

This section provides detailed methodologies for key experiments cited in the study of BPAP.

Impulse-Propagation-Mediated Neurotransmitter Release from Isolated Rat Brainstem

This protocol is designed to measure the effect of BPAP on the electrically stimulated release of radiolabeled neurotransmitters from isolated brain tissue.

Materials:

-

Male Wistar rats (200-250 g)

-

Krebs' solution (in mM: NaCl 118, KCl 4.7, CaCl₂ 2.5, MgSO₄ 1.2, KH₂PO₄ 1.2, NaHCO₃ 25, glucose 11.7), gassed with 95% O₂ / 5% CO₂

-

[³H]-Norepinephrine, [³H]-Dopamine, or [³H]-Serotonin

-

Superfusion system with platinum electrodes

-

Scintillation counter and scintillation fluid

Procedure:

-

Tissue Preparation:

-

Humanely euthanize the rat and rapidly dissect the brainstem on ice.

-

Prepare 400 µm thick sagittal slices using a McIlwain tissue chopper.

-

Pre-incubate the slices for 30 minutes at 37°C in oxygenated Krebs' solution.

-

-

Radiolabeling:

-

Incubate the slices for 45 minutes in Krebs' solution containing the respective radiolabeled neurotransmitter (e.g., 0.1 µM [³H]-Norepinephrine).

-

-

Superfusion:

-

Transfer the slices to individual superfusion chambers (e.g., Brandel Suprafusion System) and superfuse with oxygenated Krebs' solution at a rate of 1 mL/min for 60 minutes to wash out excess radiolabel.

-

-

Stimulation and Sample Collection:

-

Collect 5-minute fractions of the superfusate.

-

After collecting two basal fractions (S1), deliver an electrical field stimulation (e.g., 2 Hz, 2 ms (B15284909) pulse width, 240 pulses) through the platinum electrodes.

-

Continue collecting fractions.

-

Introduce BPAP at the desired concentration into the superfusion medium 20 minutes before a second electrical stimulation (S2).

-

Collect fractions throughout the S2 stimulation period.

-

-

Quantification:

-

Add scintillation fluid to each collected fraction.

-

Measure the radioactivity (in disintegrations per minute, DPM) using a liquid scintillation counter.

-

Calculate the ratio of stimulated release (S2/S1) in the presence and absence of BPAP. An increase in the S2/S1 ratio in the presence of BPAP indicates an enhancement of impulse-mediated release.

-

References

- 1. mdegmbh.eu [mdegmbh.eu]

- 2. merckmillipore.com [merckmillipore.com]

- 3. In vitro test - Viability and survival test - NEUROFIT Preclinical Contract Research Organization (CRO) for CNS and PNS disorders [neurofit.com]

- 4. A novel method for the rapid determination of beta-amyloid toxicity on acute hippocampal slices using MTT and LDH assays - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Design and implementation of a novel superfusion system for ex vivo characterization of neural tissue by dielectric spectroscopy (DS) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Quantitation of dopamine, serotonin and adenosine content in a tissue punch from a brain slice using capillary electrophoresis with fast-scan cyclic voltammetry detection - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Amyloid β-Peptide Neurotoxicity Assay Using Cultured Rat Cortical Neurons | Springer Nature Experiments [experiments.springernature.com]

An In-depth Technical Guide on the Core Effects of (-)-BPAP on Serotonin and Catecholamine Release

Introduction

(-)-1-(Benzofuran-2-yl)-2-propylaminopentane [(-)-BPAP] is a potent and selective psychoactive compound that modulates monoaminergic neurotransmission. Unlike classical psychostimulants, (-)-BPAP does not induce spontaneous neurotransmitter release but acts as a "catecholaminergic and serotoninergic activity enhancer" (CAE/SAE).[1][2] This means it selectively amplifies the amount of serotonin (B10506) (5-HT) and catecholamines—dopamine (DA) and norepinephrine (B1679862) (NE)—released in response to a neuronal impulse. This unique mechanism of action distinguishes it from monoamine releasing agents, reuptake inhibitors, and monoamine oxidase inhibitors (MAOIs). This guide provides a detailed examination of the quantitative effects, underlying mechanisms, and experimental protocols used to characterize (-)-BPAP's influence on serotonin and catecholamine systems.

Core Mechanism of Action: A Monoaminergic Activity Enhancer

The primary mechanism of (-)-BPAP is the enhancement of impulse propagation-mediated exocytosis of monoamine neurotransmitters.[3][4] When a neuron fires, an action potential travels to the presynaptic terminal, triggering the release of neurotransmitters into the synapse. (-)-BPAP modulates this process, resulting in a larger quantum of neurotransmitters being released per impulse, without altering the baseline firing rate or causing spontaneous, non-physiological release.[4]

This action is distinct from:

-

Monoamine Releasing Agents (e.g., Amphetamine): Which cause a massive, uncontrolled flood of neurotransmitters by reversing the direction of membrane transporters.

-

Reuptake Inhibitors (e.g., SSRIs, SNRIs): Which increase synaptic neurotransmitter levels by blocking their removal from the synapse via transporter proteins.[5]

-

Monoamine Oxidase Inhibitors (MAOIs): Which increase neurotransmitter stores by preventing their intracellular degradation by the MAO enzyme.[5]

While the precise molecular target for (-)-BPAP's CAE/SAE effect is still under investigation, it is known to be independent of the common monoamine receptors, transporters, and MAO at pharmacologically relevant concentrations.[1][5] Recent research suggests that the Trace Amine-Associated Receptor 1 (TAAR1) may be involved in the effects of MAE compounds.[3]

Quantitative Data on Neurotransmitter Release and Enzyme Inhibition

The effects of (-)-BPAP have been quantified in various experimental paradigms, demonstrating its high potency and selectivity. The data below are summarized from key in vitro and ex vivo studies.

Table 1: Effects of (-)-BPAP on Neurotransmitter Release

This table summarizes the effective concentrations of (-)-BPAP for enhancing the electrically stimulated release of radiolabeled neurotransmitters from isolated rat brain tissues.

| Neurotransmitter | Brain Region/Preparation | Effective (-)-BPAP Concentration | Key Observation | Reference |

| Dopamine (DA) | Striatum, Substantia Nigra, Tuberculum Olfactorium | 10⁻¹⁴ M - 10⁻¹² M | Significant enhancement of release at femtomolar to picomolar concentrations. | [1],[2] |

| Dopamine (DA) | Isolated Brain Stem | 0.18 µM (180 nM) | Significant enhancement of impulse-mediated release. | [2] |

| Dopamine (DA) | Isolated Brain Stem | 50 ng/mL | Most effective concentration for enhancing nerve stimulation-induced release. | [5] |

| Norepinephrine (NE) | Locus Coeruleus | 10⁻¹⁴ M - 10⁻¹² M | Significant enhancement of release. | [1],[2] |

| Norepinephrine (NE) | Isolated Brain Stem | 0.18 µM (180 nM) | Significant enhancement of impulse-mediated release. | [2] |

| Norepinephrine (NE) | Isolated Brain Stem | 50 ng/mL | Most effective concentration for enhancing nerve stimulation-induced release. | [5] |

| Serotonin (5-HT) | Raphe Nucleus | 10⁻¹² M - 10⁻¹⁰ M | Maximum enhancement of release observed in this concentration range. | [1] |

| Serotonin (5-HT) | Isolated Brain Stem | 36 nM | Significant enhancement of impulse-mediated release. | [2] |

| Serotonin (5-HT) | Isolated Brain Stem | 10 ng/mL | Highly effective concentration for enhancing nerve stimulation-induced release. | [5] |

Table 2: (-)-BPAP Monoamine Oxidase (MAO) Inhibition Profile

To confirm that the primary effects of (-)-BPAP are not due to enzyme inhibition, its IC₅₀ values for MAO-A and MAO-B were determined. The data show that (-)-BPAP is a very weak, selective MAO-A inhibitor, with an inhibitory potency far lower than dedicated MAOIs like clorgyline.[1]

| Enzyme | Substrate (Typical) | (-)-BPAP IC₅₀ (Mouse Brain) | Clorgyline IC₅₀ (Reference) | Conclusion |

| MAO-A | Tryptamine | 4.0 x 10⁻⁷ M (400 nM) | 4.2 x 10⁻¹¹ M | (-)-BPAP is ~10,000 times less potent than clorgyline.[1][3] |

| MAO-B | β-phenylethylamine | 2.8 x 10⁻⁴ M (280 µM) | 2.6 x 10⁻⁴ M | Weak inhibition, comparable to clorgyline's off-target effect. |

IC₅₀: The half-maximal inhibitory concentration.

Experimental Protocols

The characterization of (-)-BPAP relies on established neuropharmacological techniques. Below are detailed methodologies for key experiments cited.

Protocol 1: In Vitro Stimulated Neurotransmitter Release from Brain Slices

This protocol is designed to measure the effect of a compound on the impulse-dependent release of neurotransmitters from isolated brain tissue.

-

Tissue Preparation:

-

Male Wistar rats are sacrificed via decapitation.

-

The brain is rapidly removed and placed in ice-cold Krebs solution.

-

Specific brain regions (e.g., brain stem, striatum, locus coeruleus, raphe) are dissected.

-

The tissue is sliced to a thickness of 0.3-0.4 mm using a McIlwain tissue chopper.

-

-

Radiolabeling:

-

Slices are pre-incubated in oxygenated Krebs solution containing a radiolabeled neurotransmitter (e.g., [³H]-dopamine, [³H]-norepinephrine, or [³H]-serotonin) for 45 minutes at 37°C. This allows for the uptake of the tracer into the presynaptic terminals.

-

-

Superfusion and Stimulation:

-

The radiolabeled slices are transferred to a superfusion chamber and continuously perfused with oxygenated Krebs solution at a flow rate of 0.5 mL/min.

-

After a washout period, two electrical stimulations (S1 and S2) are delivered through platinum electrodes (e.g., 2 Hz, 2 ms (B15284909) pulses for 2 minutes).

-

The test compound, (-)-BPAP, is introduced into the perfusion medium 15-20 minutes prior to the second stimulation (S2). Control experiments receive the vehicle only.

-

-

Sample Collection and Analysis:

-

Perfusate fractions are collected continuously throughout the experiment (e.g., every 4 minutes).

-

The radioactivity in each fraction is quantified using a liquid scintillation counter.

-

The total radioactivity remaining in the tissue is measured at the end of the experiment.

-

-

Data Calculation:

-

The amount of radioactivity released by each stimulation is calculated as a percentage of the total radioactivity present in the tissue at the time of stimulation.

-

The effect of the drug is determined by calculating the ratio of the release from the second stimulation to the first (S2/S1). An S2/S1 ratio significantly greater than that of the control group indicates an enhancement of release.

-

References

- 1. (−)1-(Benzofuran-2-yl)-2-propylaminopentane, [(−)BPAP], a selective enhancer of the impulse propagation mediated release of catecholamines and serotonin in the brain - PMC [pmc.ncbi.nlm.nih.gov]

- 2. (-)1-(Benzofuran-2-yl)-2-propylaminopentane, [(-)BPAP], a selective enhancer of the impulse propagation mediated release of catecholamines and serotonin in the brain - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Benzofuranylpropylaminopentane - Wikipedia [en.wikipedia.org]

- 4. reddit.com [reddit.com]

- 5. Analysis of the effect of (-)-BPAP, a selective enhancer of the impulse propagation mediated release of catecholamines and serotonin in the brain - PubMed [pubmed.ncbi.nlm.nih.gov]

Preclinical Research on Amyloid Precursor Protein (APP) Modulators for Alzheimer's Disease: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the preclinical research on therapeutic agents targeting the Amyloid Precursor Protein (APP) processing pathway for the treatment of Alzheimer's disease (AD). The central pathological hallmark of AD is the accumulation of amyloid-beta (Aβ) plaques in the brain, which are derived from the sequential cleavage of APP by β-secretase (BACE1) and γ-secretase. This guide focuses on three major classes of therapeutic agents that modulate this pathway: BACE1 inhibitors, γ-secretase modulators (GSMs), and anti-Aβ monoclonal antibodies.

The Amyloid Precursor Protein (APP) Processing Pathway

The processing of APP can occur via two main pathways: the non-amyloidogenic and the amyloidogenic pathway. In the non-amyloidogenic pathway, APP is cleaved by α-secretase within the Aβ domain, precluding the formation of the Aβ peptide. In the amyloidogenic pathway, sequential cleavage of APP by BACE1 and the γ-secretase complex results in the generation of Aβ peptides of varying lengths, with Aβ42 being particularly prone to aggregation and plaque formation.[1]

Therapeutic Strategies Targeting APP Processing

Preclinical research has focused on three primary strategies to mitigate Aβ production and accumulation.

Quantitative Data from Preclinical Studies

The following tables summarize the quantitative efficacy of representative compounds from each therapeutic class in preclinical animal models of Alzheimer's disease.

Table 1: Preclinical Efficacy of the BACE1 Inhibitor Verubecestat (MK-8931)

| Animal Model | Dose | Route of Administration | Treatment Duration | Reduction in Brain Aβ40 | Reduction in CSF Aβ40 | Reference |

| Rat | 8 mg/kg | Oral | Acute | 90% (ED90) | - | [2] |

| Rat | - | Oral | Chronic | - | >80% | [3][4] |

| Monkey | 3 mg/kg | Oral | 24 hours | - | Drastic decrease | [2] |

| Monkey | 10 mg/kg | Oral | 4 hours | - | 72% | [2] |

Table 2: Preclinical Efficacy of the γ-Secretase Modulator BPN-15606

| Animal Model | Dose | Route of Administration | Treatment Duration | Reduction in Brain Aβ42 | Reduction in Plasma Aβ42 | Reference |

| Rat | 5-10 mg/kg | Oral | Acute/Subchronic/Chronic | Significant | Significant | [5][6] |

| Mouse | 5-10 mg/kg | Oral | Acute/Subchronic/Chronic | Significant | Significant | [5] |

| Ts65Dn Mouse | 10 mg/kg/weekday | Oral Gavage | 4 months | Significant | - | [7] |

Table 3: Preclinical Efficacy of the Anti-Aβ Monoclonal Antibody Aducanumab (Analog)

| Animal Model | Dose | Route of Administration | Treatment Duration | Reduction in Total Plaque Area (Hippocampus) | Reduction in Total Plaque Area (Cortex) | Reference |

| Tg2576 Mouse | 30 mg/kg | Intraperitoneal | Single dose | Binds to plaques | Binds to plaques | [8] |

| APP23 Mouse | Not specified | Not specified | 5 treatments over 9 months | Significant | Trend towards reduction | [9] |

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of preclinical findings. The following sections outline typical experimental protocols for evaluating APP-targeting therapeutics in animal models.

Animal Models

A variety of transgenic mouse models that overexpress human APP with familial AD mutations are commonly used to recapitulate aspects of AD pathology, particularly Aβ deposition.

-

Tg2576 Mice: Express human APP695 with the Swedish (K670N/M671L) double mutation. These mice develop Aβ plaques starting at around 9-12 months of age.[8]

-

APP23 Mice: Express human APP751 with the Swedish mutation. They exhibit plaque formation starting at 6-8 months of age.[9]

-

APPswe/PSEN1dE9 (APP/PS1) Mice: Co-express a chimeric mouse/human APP with the Swedish mutation and a human presenilin 1 variant (dE9). These mice show accelerated plaque deposition, starting as early as 4-6 months.[10]

-

Ts65Dn Mice: A model for Down syndrome, these mice carry a translocation of a portion of mouse chromosome 16, which is homologous to human chromosome 21 and includes the App gene. They exhibit age-dependent cognitive deficits and some AD-like pathologies.[7]

Drug Administration

-

Oral Gavage: For orally bioavailable small molecules like BACE1 inhibitors and GSMs, compounds are typically dissolved or suspended in a suitable vehicle (e.g., 0.5% methylcellulose) and administered directly into the stomach using a gavage needle. Dosing frequency can range from once daily to multiple times a week.[7]

-

Intraperitoneal (IP) Injection: Monoclonal antibodies are often administered via IP injection. The antibody is diluted in a sterile saline solution before injection into the peritoneal cavity.[8]

-

Intravenous (IV) Injection: This route can also be used for monoclonal antibodies to ensure direct entry into the bloodstream.

Experimental Workflow for Efficacy Studies

Key Experimental Procedures

-

Enzyme-Linked Immunosorbent Assay (ELISA) for Aβ Levels:

-

Tissue Homogenization: Brain tissue (cortex and hippocampus) is homogenized in a lysis buffer containing protease inhibitors.

-

Fractionation: Homogenates are often separated into soluble and insoluble fractions by ultracentrifugation to measure different Aβ pools. The insoluble fraction, containing aggregated Aβ, is typically extracted with formic acid.

-

ELISA: Commercially available ELISA kits specific for Aβ40 and Aβ42 are used to quantify the concentration of these peptides in the brain homogenates, plasma, and cerebrospinal fluid (CSF). The assay involves capturing the Aβ peptide with a specific antibody coated on a microplate, followed by detection with a second, labeled antibody.

-

-

Immunohistochemistry (IHC) for Aβ Plaque Load:

-

Tissue Preparation: Animals are transcardially perfused with saline followed by a fixative (e.g., 4% paraformaldehyde). Brains are then removed, post-fixed, and cryoprotected.

-

Sectioning: Brains are sectioned using a cryostat or vibratome.

-

Staining: Sections are incubated with a primary antibody specific for Aβ (e.g., 6E10 or 4G8). A fluorescently or enzymatically labeled secondary antibody is then used for detection.

-

Imaging and Quantification: Stained sections are imaged using a microscope, and the plaque burden (percentage of area covered by plaques) is quantified using image analysis software.

-

-

Behavioral and Cognitive Testing:

-

Morris Water Maze: Assesses spatial learning and memory. Mice are trained to find a hidden platform in a pool of opaque water using spatial cues.

-

Y-Maze: Evaluates short-term spatial working memory based on the natural tendency of rodents to explore novel arms of a maze.

-

Novel Object Recognition: Tests recognition memory. Mice are familiarized with two identical objects and later presented with one familiar and one novel object. Increased time spent exploring the novel object indicates intact memory.

-

Conclusion

The preclinical research on therapeutic agents targeting the APP processing pathway has provided a strong rationale for their clinical development. BACE1 inhibitors, γ-secretase modulators, and anti-Aβ monoclonal antibodies have all demonstrated the ability to reduce Aβ pathology in animal models of Alzheimer's disease. However, the translation of these preclinical findings to clinical efficacy has been challenging, highlighting the complexities of AD and the limitations of current animal models. This guide provides a foundational understanding of the preclinical data and methodologies that are essential for the continued development of effective disease-modifying therapies for Alzheimer's disease. Researchers and drug development professionals are encouraged to build upon these findings to refine therapeutic strategies and improve the translatability of preclinical research.

References

- 1. researchgate.net [researchgate.net]

- 2. | BioWorld [bioworld.com]

- 3. alzped.nia.nih.gov [alzped.nia.nih.gov]

- 4. A Close Look at BACE1 Inhibitors for Alzheimer’s Disease Treatment - PMC [pmc.ncbi.nlm.nih.gov]

- 5. rupress.org [rupress.org]

- 6. researchgate.net [researchgate.net]

- 7. escholarship.org [escholarship.org]

- 8. Anti-Amyloid Immunotherapies for Alzheimer’s Disease: A 2023 Clinical Update - PMC [pmc.ncbi.nlm.nih.gov]

- 9. biorxiv.org [biorxiv.org]

- 10. alzped.nia.nih.gov [alzped.nia.nih.gov]

An In-Depth Technical Guide to the Neuroprotective Effects of BPAP

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the neuroprotective effects of the synthetic compound R-(-)-1-(Benzofuran-2-yl)-2-propylaminopentane, commonly known as (-)-BPAP. This molecule has emerged as a promising candidate for therapeutic intervention in neurodegenerative disorders due to its multifaceted mechanism of action. This document details the core molecular pathways, summarizes key quantitative data from preclinical studies, and provides detailed experimental protocols for researchers investigating this and similar compounds.

Core Mechanisms of Neuroprotection

(-)-BPAP exerts its neuroprotective effects through a combination of synergistic mechanisms, primarily centered on enhancing endogenous neurotrophic support and directly counteracting apoptotic processes.

1.1 Enhancement of Monoaminergic Neurotransmission: (-)-BPAP is characterized as a "catecholaminergic and serotonergic activity enhancer."[1][2] Unlike reuptake inhibitors or releasing agents, it selectively enhances the impulse-driven release of key monoamine neurotransmitters, including dopamine, norepinephrine, and serotonin.[2][3] This modulation of neurotransmitter systems may contribute to its neuroprotective and pro-cognitive effects, particularly in conditions characterized by monoaminergic deficits, such as Parkinson's disease.[1][4]

1.2 Upregulation of the BDNF/TrkB Signaling Pathway: A cornerstone of (-)-BPAP's neuroprotective action is its ability to significantly increase the expression of Brain-Derived Neurotrophic Factor (BDNF) and its high-affinity receptor, Tropomyosin receptor kinase B (TrkB).[1] This upregulation enhances the downstream signaling cascade, which is critical for neuronal survival, differentiation, and synaptic plasticity. The BDNF/TrkB pathway activation is a key mechanism underlying the potential of (-)-BPAP to not only protect neurons but also to promote neuronal resilience and function.[1]

1.3 Anti-Apoptotic Activity: (-)-BPAP has been shown to directly inhibit neuronal apoptosis through a dual-pronged approach targeting the intrinsic, or mitochondrial, pathway of programmed cell death.

-

Mitochondrial Membrane Stabilization: The compound directly stabilizes the mitochondrial membrane potential, preventing the mitochondrial permeability transition that is a critical early event in the apoptotic cascade.[5]

-

Induction of Anti-Apoptotic Proteins: (-)-BPAP upregulates the expression of Bcl-2, a key anti-apoptotic protein that functions to block the release of pro-apoptotic factors like cytochrome c from the mitochondria.[5]

This combined action effectively halts the progression of apoptosis at a crucial control point, preserving neuronal integrity in the face of neurotoxic insults.[5]

Quantitative Data from Preclinical Studies

The following tables summarize quantitative data from key preclinical studies investigating the neuroprotective efficacy of (-)-BPAP.

Table 1: In Vitro Neuroprotection Against Neurotoxins

| Cell Type | Neurotoxin | (-)-BPAP Concentration | Outcome | Reference |

| Human Neuroblastoma SH-SY5Y | N-methyl(R)salsolinol | Not specified | Prevention of apoptosis, stabilization of mitochondrial membrane potential | [5] |

| Cultured Hippocampal Neurons | β-amyloid | 10⁻¹⁴ M | Protection from neurotoxicity | [3] |

Table 2: Effects on Neurotrophin and Receptor Expression

| Experimental Model | Treatment | Target Gene/Protein | Method | Result | Reference |

| Rat Mesencephalic Slices | R-(-)-BPAP (48h) | BDNF mRNA | RT-PCR | Significant Increase | [1] |

| Rat Mesencephalic Slices | R-(-)-BPAP (48h) | BDNF Protein | ELISA | Significant Increase | [1] |

| Rat Mesencephalic Slices | R-(-)-BPAP (48h) | trkB mRNA | RT-PCR | Significant Increase | [1] |

| Rat Mesencephalic Slices | R-(-)-BPAP (48h) | p75NTR mRNA | RT-PCR | No significant change | [1] |

Signaling Pathways and Visualizations

The neuroprotective effects of (-)-BPAP are mediated by complex signaling networks. The following diagrams, generated using the DOT language, illustrate the key pathways.

3.1 BDNF/TrkB Survival Pathway

Activation of the TrkB receptor by BDNF, which is upregulated by (-)-BPAP, initiates several pro-survival downstream cascades, including the PI3K/Akt and Ras/MAPK pathways. These pathways converge on the nucleus to promote the transcription of genes involved in neuronal survival and plasticity, such as CREB.

3.2 Intrinsic Apoptosis Pathway Inhibition

(-)-BPAP directly interferes with the mitochondrial-led apoptosis pathway. It prevents the loss of mitochondrial membrane potential and upregulates the anti-apoptotic protein Bcl-2, which in turn blocks the release of cytochrome c and subsequent activation of the caspase cascade.

Key Experimental Protocols

This section provides detailed methodologies for foundational experiments used to characterize the neuroprotective effects of (-)-BPAP.

4.1 In Vitro Neuroprotection Assay Using SH-SY5Y Cells

This protocol describes a method to assess the ability of (-)-BPAP to protect human neuroblastoma SH-SY5Y cells from a neurotoxin-induced cell death.

-

Cell Culture and Maintenance:

-

Culture SH-SY5Y cells in a 1:1 mixture of Dulbecco's Modified Eagle Medium (DMEM) and Ham's F-12 Medium, supplemented with 10% Fetal Bovine Serum (FBS), 1% Penicillin/Streptomycin, and 1X Non-Essential Amino Acids.

-

Maintain cultures in a humidified incubator at 37°C with 5% CO₂.

-

Passage cells upon reaching 80-90% confluency using 0.25% Trypsin-EDTA. It is recommended to use cells below passage 20 to maintain neuronal characteristics.

-

-

Neuroprotection Assay Workflow:

-

Seed SH-SY5Y cells into 96-well plates at a density of 1 x 10⁴ cells/well and allow them to adhere for 24 hours.

-

Pre-treat cells with various concentrations of (-)-BPAP (e.g., ranging from 10⁻¹⁵ M to 10⁻⁶ M) for 2 hours in serum-free medium. Include a vehicle-only control group.

-

Induce neurotoxicity by adding a neurotoxin such as N-methyl(R)salsolinol or MPP⁺ (1-methyl-4-phenylpyridinium) to the wells (concentration to be optimized, e.g., 100 µM for NM(R)Sal) for 24 hours.

-

Assess cell viability using an MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or similar viability assay according to the manufacturer's instructions.

-

Calculate the percentage of neuroprotection relative to cells treated with the neurotoxin alone.

-

4.2 BDNF and TrkB Expression Analysis

-

RNA Isolation and RT-PCR:

-

Treat rat mesencephalic slices or cell cultures with (-)-BPAP for a specified time (e.g., 48 hours).

-

Isolate total RNA using a TRIzol-based method or a commercial kit.

-

Synthesize cDNA using a reverse transcription kit.

-

Perform quantitative PCR (qPCR) using specific primers for BDNF, TrkB, and a housekeeping gene (e.g., GAPDH).

-

Analyze the relative change in gene expression using the ΔΔCt method.

-

-

Protein Extraction and ELISA:

-

Following treatment with (-)-BPAP, lyse cells or homogenize tissue in RIPA buffer containing protease inhibitors.

-

Determine the total protein concentration of the lysates using a BCA or Bradford assay.

-

Quantify BDNF protein levels using a commercial BDNF ELISA kit, following the manufacturer's protocol.

-

Normalize BDNF concentration to the total protein concentration of the sample and compare treated groups to controls.

-

4.3 Mitochondrial Membrane Potential (ΔΨm) Assay

This protocol uses the JC-1 cationic dye, which accumulates in mitochondria. In healthy mitochondria with high ΔΨm, JC-1 forms aggregates that fluoresce red. In apoptotic cells with low ΔΨm, JC-1 remains as monomers and fluoresces green.

-

Culture and treat cells with (-)-BPAP and a neurotoxin as described in Protocol 4.1. Include a positive control group treated with a mitochondrial uncoupler like CCCP (carbonyl cyanide m-chlorophenyl hydrazone).

-

Prepare a 2 µM JC-1 staining solution in the cell culture medium.

-

Remove the culture medium from the cells and add the JC-1 staining solution.

-

Incubate the cells at 37°C for 15-30 minutes, protected from light.

-

Wash the cells with a phosphate-buffered saline (PBS).

-

Measure the fluorescence intensity using a fluorescence microplate reader or fluorescence microscope.

-

Green Monomers: Excitation ~485 nm, Emission ~535 nm.

-

Red Aggregates: Excitation ~535 nm, Emission ~595 nm.

-

-

Calculate the ratio of red to green fluorescence. A higher red/green ratio indicates a healthier mitochondrial membrane potential and thus, a protective effect of (-)-BPAP.

4.4 Western Blot for Bcl-2 Family Proteins

-

Prepare total protein lysates from treated and control cells as described in the ELISA protocol.

-

Separate 20-40 µg of protein per lane on an SDS-PAGE gel and transfer to a PVDF or nitrocellulose membrane.

-

Block the membrane with 5% non-fat milk or Bovine Serum Albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.

-

Incubate the membrane with a primary antibody specific for Bcl-2 (and optionally, the pro-apoptotic protein Bax) overnight at 4°C. Also, probe a separate membrane or the same membrane (if stripped) with an antibody for a loading control (e.g., β-actin or GAPDH).

-

Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and image the blot.

-

Perform densitometric analysis to quantify the relative changes in Bcl-2 expression, normalized to the loading control.

Note on "N-benzyl-p-anisoyl-phenylalanine"

The initial query included the compound "N-benzyl-p-anisoyl-phenylalanine." A thorough search of the scientific literature did not yield significant results for a compound with this specific name in the context of neuroprotection. Research on structurally related N-benzyl phenylalanine derivatives has primarily focused on other therapeutic areas, such as inhibitors of dipeptidyl peptidase 4 (DPP-4) for the treatment of type 2 diabetes. The focus of this guide, R-(-)-1-(Benzofuran-2-yl)-2-propylaminopentane, is the compound robustly supported by preclinical neuroprotection research under the "BPAP" acronym.

Conclusion

(-)-BPAP is a potent neuroprotective agent with a unique and compelling multi-target mechanism of action. By enhancing the brain's own neurotrophic systems through the BDNF/TrkB pathway and simultaneously providing direct anti-apoptotic protection at the mitochondrial level, it represents a promising lead compound for the development of novel therapeutics for neurodegenerative diseases. The experimental frameworks provided herein offer a basis for further investigation into its efficacy and mechanism, facilitating the advancement of this and other neuroprotective strategies in the drug development pipeline.

References

- 1. Effects of R-(-)-BPAP on the expressions of neurotrophins and their receptors in mesencephalic slices - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Chemical modification of aryl-1,2,3,6-tetrahydropyridinopyrimidine derivative to discover corticotropin-releasing factor(1) receptor antagonists: aryl-1,2,3,6-tetrahydropyridino-purine, -3H-1,2,3-triazolo[4,5-d)pyrimidine, -purin-8-one, and -7H-pyrrolo[2,3-d]pyrimidine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. mpbio.com [mpbio.com]

- 5. Neuroprotective function of R-(-)-1-(benzofuran-2-yl)-2-propylaminopentane, [R-(-)-BPAP], against apoptosis induced by N-methyl(R)salsolinol, an endogenous dopaminergic neurotoxin, in human dopaminergic neuroblastoma SH-SY5Y cells - PubMed [pubmed.ncbi.nlm.nih.gov]

The Neuroprotective and Potential Anti-Aging Properties of (-)-BPAP: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

(-)-1-(Benzofuran-2-yl)-2-propylaminopentane [(-)-BPAP] is a synthetic compound recognized for its potent activity as a monoaminergic activity enhancer. While initially investigated for its psychostimulant-like properties, a growing body of preclinical evidence highlights its significant neuroprotective effects, suggesting a potential role as an anti-aging agent, particularly in the context of age-related neurodegenerative diseases. This technical guide provides an in-depth overview of the current understanding of (-)-BPAP, focusing on its mechanism of action, preclinical data, and the signaling pathways implicated in its neuroprotective effects. Detailed experimental protocols for key assays are provided, and quantitative data are summarized for comparative analysis.

Introduction to (-)-BPAP

(-)-BPAP is the R(-)-enantiomer of 1-(benzofuran-2-yl)-2-propylaminopentane, a compound structurally related to tryptamine (B22526) and the experimental drug phenylpropylaminopentane (PPAP).[1] It was developed as a more potent and selective enhancer of the impulse propagation-mediated release of monoamine neurotransmitters compared to its predecessors.[2] Unlike amphetamine-like substances, (-)-BPAP's primary mechanism is not to induce neurotransmitter release directly but to enhance the efficiency of neuronal firing-dependent exocytosis.[2] This unique profile, coupled with its neuroprotective properties, has generated interest in its therapeutic potential for conditions such as Parkinson's disease, Alzheimer's disease, and depression.[1] This guide explores the evidence supporting these neuroprotective actions and their implications for mitigating aspects of the aging process in the central nervous system.

Mechanism of Action

Monoaminergic Activity Enhancement

(-)-BPAP is a potent monoaminergic activity enhancer (MAE), stimulating the impulse propagation-mediated release of serotonin (B10506), dopamine (B1211576), and norepinephrine.[1][2] This action is distinct from that of monoamine reuptake inhibitors or releasing agents.[3] Studies on isolated rat brain tissue have demonstrated that (-)-BPAP significantly enhances the electrically stimulated release of these neurotransmitters at very low concentrations.[2] The effect is bimodal, with peaks of activity observed in both the picomolar-to-nanomolar and the micromolar ranges.[4][5]

Neuroprotection and Anti-Apoptotic Effects

The potential anti-aging properties of (-)-BPAP are primarily inferred from its robust neuroprotective and anti-apoptotic effects observed in preclinical models. While direct studies on (-)-BPAP and the Bcl-2 pathway are limited, the structurally and mechanistically related compound, rasagiline (B1678815) [N-propargyl-1(R)-aminoindan], offers significant insights. The neuroprotective activity of rasagiline has been linked to the presence of its propargyl moiety, which is also present in (-)-BPAP.[6] Rasagiline has been shown to exert its anti-apoptotic effects by up-regulating the anti-apoptotic proteins Bcl-2 and Bcl-xL, and down-regulating the pro-apoptotic protein Bax.[7][8] This modulation of the Bcl-2 family of proteins is crucial for maintaining mitochondrial integrity and preventing the activation of the caspase cascade that leads to programmed cell death.[6][8]

Furthermore, (-)-BPAP has been shown to protect cultured hippocampal neurons from beta-amyloid-induced neurotoxicity at femtomolar concentrations.[2] It also exerts a significant cytoprotective effect on human brain capillary endothelial cells and rat pheochromocytoma (PC12) cells under conditions of hypoxia-reoxygenation.[5]

Induction of Neurotrophic Factors

A key component of (-)-BPAP's neuroprotective mechanism appears to be its ability to upregulate neurotrophic factors, particularly Brain-Derived Neurotrophic Factor (BDNF). A study on rat mesencephalic slice cultures demonstrated that R-(-)-BPAP significantly increased both the mRNA and protein levels of BDNF and its high-affinity receptor, TrkB.[9] Enhanced BDNF/TrkB signaling is a critical pathway for promoting neuronal survival, differentiation, and synaptic plasticity, processes that are often compromised in the aging brain and in neurodegenerative diseases.[10][11]

Preclinical Evidence: Quantitative Data Summary

The following tables summarize the key quantitative findings from preclinical studies on (-)-BPAP and related compounds.

Table 1: Effective Concentrations of (-)-BPAP on Neurotransmitter Release

| Neurotransmitter | Preparation | Effective Concentration | Reference |

| Dopamine | Isolated Rat Brain Stem | 50 ng/mL | [3] |

| Dopamine | Isolated Rat Striatum | 10⁻¹² M - 10⁻¹¹ M & 10⁻⁶ M - 10⁻⁵ M | [4][12] |

| Norepinephrine | Isolated Rat Brain Stem | 50 ng/mL | [3] |

| Norepinephrine | Isolated Rat Locus Coeruleus | 10⁻¹⁴ M - 10⁻¹³ M & 10⁻⁶ M | [2] |

| Serotonin | Isolated Rat Brain Stem | 10 ng/mL | [3] |

| Serotonin | Isolated Rat Raphe Nucleus | 10⁻¹² M - 10⁻¹⁰ M | [2] |